4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4
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Overview
Description
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is a derivative of fluconazole, a well-known antifungal agent. This compound is characterized by the substitution of a fluorine atom with a triazole ring, which enhances its antifungal properties. The molecular formula of this compound is C15H14FN9O, and it has a molecular weight of 355.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 involves several steps. One common method includes the Friedel-Crafts acylation of substituted benzene with chloroacetyl chloride using aluminum trichloride as a catalyst . The resulting intermediate undergoes further reactions to introduce the triazole ring and other functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazole ring .
Scientific Research Applications
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 involves the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cells. By disrupting ergosterol production, the compound weakens the cell membranes of fungi, leading to osmotic imbalance and inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is unique due to its enhanced antifungal properties resulting from the substitution of the fluorine atom with a triazole ring. This modification improves its binding affinity to the target enzyme and increases its efficacy against resistant fungal strains .
Properties
IUPAC Name |
1,1,3,3-tetradeuterio-2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2/i4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBHIHSCHXTGOX-CQOLUAMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=C(C=C(C=C1)N2C=NC=N2)F)(C([2H])([2H])N3C=NC=N3)O)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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